molecular formula C14H11BrClNO2 B12739158 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- CAS No. 39985-68-7

1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro-

Cat. No.: B12739158
CAS No.: 39985-68-7
M. Wt: 340.60 g/mol
InChI Key: UCRQEAXNKJGVGA-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which contributes to its unique chemical properties

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as phthalic anhydride and an amine.

    Introduction of the Phenyl Ring: The phenyl ring with bromine and chlorine substituents can be introduced through a nucleophilic aromatic substitution reaction.

    Hydrogenation: The tetrahydro derivative can be obtained by hydrogenation of the isoindole core under specific conditions, such as using a palladium catalyst.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro or fully hydrogenated derivatives, using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- exerts its effects involves interactions with molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that it can bind to targets such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. Similar compounds include:

    1H-Isoindole-1,3(2H)-dione, 2-phenyl-4,5,6,7-tetrahydro-: Lacks the halogen substituents, resulting in different chemical properties and biological activities.

    1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-phenyl)-4,5,6,7-tetrahydro-: Contains only a bromine atom, which may affect its reactivity and interactions with biological targets.

    1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-phenyl)-4,5,6,7-tetrahydro-: Contains only a chlorine atom, leading to different chemical and biological properties.

Properties

CAS No.

39985-68-7

Molecular Formula

C14H11BrClNO2

Molecular Weight

340.60 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H11BrClNO2/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7H,1-4H2

InChI Key

UCRQEAXNKJGVGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Br)Cl

Origin of Product

United States

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